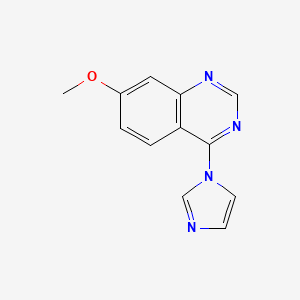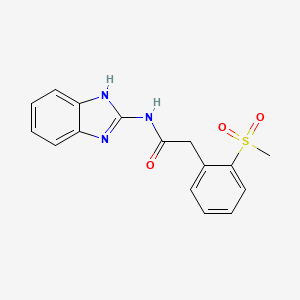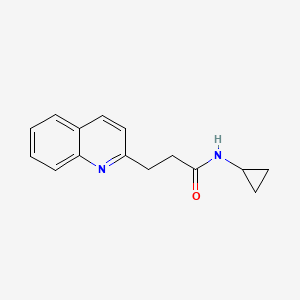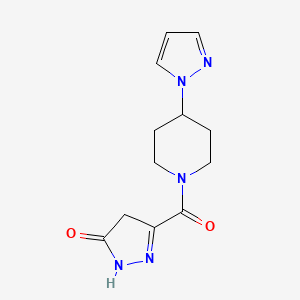![molecular formula C11H14N4O B6638761 N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as MPEP, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Merck, Sharp and Dohme as a potential treatment for anxiety, depression, and schizophrenia. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5, which belongs to the class C G protein-coupled receptors. It binds to the allosteric site of the receptor and prevents the activation of intracellular signaling pathways, leading to a decrease in the release of neurotransmitters such as glutamate. This results in the modulation of synaptic transmission and plasticity, which is thought to underlie its effects on learning, memory, and behavior.
Biochemical and Physiological Effects:
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been shown to modulate the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are important mechanisms for learning and memory. N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models, possibly through its effects on the amygdala and prefrontal cortex.
实验室实验的优点和局限性
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential off-target effects and the lack of availability of specific antibodies for mGluR5.
未来方向
There are several future directions for the research on N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide and mGluR5. One area of interest is the potential therapeutic applications of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of mGluR5 in addiction and pain, and the potential of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide as a treatment for these conditions. Additionally, the development of more specific and potent mGluR5 antagonists and the characterization of the downstream signaling pathways of mGluR5 are also important areas for future research.
合成方法
The synthesis of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminoethyl)pyrrole-2-carboxamide to yield N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学研究应用
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as anxiety and depression-like behaviors in animal models. N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as addiction and pain.
属性
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(9-6-13-15(2)7-9)14-11(16)10-4-3-5-12-10/h3-8,12H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCXWJJDSZNTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)




![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)

![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)



![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)